molecular formula C11H16N2O3S B5780373 4-(Diethylsulfamoyl)benzamide

4-(Diethylsulfamoyl)benzamide

Cat. No.: B5780373
M. Wt: 256.32 g/mol
InChI Key: MVDUHDYZICQNCB-UHFFFAOYSA-N
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Description

4-(Diethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C11H16N2O3S and its molecular weight is 256.32 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(diethylamino)sulfonyl]benzamide is 256.08816355 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiac Electrophysiological Activity

4-[(Diethylamino)sulfonyl]benzamide derivatives have been studied for their cardiac electrophysiological activity. Research shows that certain N-substituted imidazolylbenzamides or benzene-sulfonamides exhibit potent activity in vitro, comparable to sematilide, a class III agent undergoing clinical trials. These compounds are investigated for their potential in treating reentrant arrhythmias, showing efficacy similar to existing clinical drugs (Morgan et al., 1990).

Inhibition of Carbonic Anhydrase Isoforms

Studies have shown that benzamide-4-sulfonamides, including derivatives of 4-[(Diethylamino)sulfonyl]benzamide, are effective inhibitors of human carbonic anhydrase isoenzymes I, II, VII, and IX. These compounds demonstrate inhibition in the low nanomolar or subnanomolar ranges, making them promising candidates for therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Abdoli et al., 2018).

Antifungal and Antiviral Properties

Research involving molecular docking and vibrational spectroscopic investigation suggests that compounds like N-((4-Aminophenyl)sulfonyl)benzamide, which are structurally related to 4-[(Diethylamino)sulfonyl]benzamide, exhibit antifungal and antiviral properties. These studies utilize density functional theory to characterize the reactivity nature of these molecules, indicating their potential in treating fungal and viral infections (FazilathBasha et al., 2021).

Anticancer Activity

Certain derivatives of 4-[(Diethylamino)sulfonyl]benzamide have been synthesized and evaluated for their pro-apoptotic and anticancer activities. These compounds show significant inhibitory effects on various cancer cell lines, including melanoma, indicating their potential as anticancer agents (Yılmaz et al., 2015).

Applications in Synthetic Chemistry

4-[(Diethylamino)sulfonyl]benzamide derivatives have applications in synthetic chemistry, particularly in the synthesis of aryl sulfones and benzamides. These compounds are used in various chemical reactions, demonstrating their versatility as intermediates in the synthesis of a wide range of functional molecules (Rao & Shi, 2015).

Properties

IUPAC Name

4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-3-13(4-2)17(15,16)10-7-5-9(6-8-10)11(12)14/h5-8H,3-4H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDUHDYZICQNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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